8-[4-(2-furyl)benzoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
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Description
8-[4-(2-furyl)benzoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid, also known as Furosemide, is a potent diuretic drug that is widely used in the treatment of edema and hypertension. It was first synthesized in 1962 and has since been extensively studied for its mechanism of action and physiological effects.
Scientific Research Applications
Supramolecular Arrangements and Synthesis
Research has focused on the synthesis and crystal structure analysis of cyclohexane-5-spirohydantoin derivatives, exploring the effects of different substituents on the cyclohexane ring on supramolecular arrangements. The work highlights the importance of hydrogen bonding in forming dimers and ribbons, contributing to our understanding of molecular interactions in such compounds (Graus et al., 2010).
Oxidative Cyclization
The oxidative cyclization of olefinic precursors has been utilized to synthesize azaspiro[4.5]decane systems, showcasing a method for constructing the spiro structural unit of complex natural products. This research provides insight into the stereoselectivity of intramolecular cyclization processes (Martin‐Lopez & Bermejo, 1998).
Fluorination Effects
A study on the fluorination of cyclohexane-5-spirohydantoin derivatives assessed the quantitative effects of intermolecular interactions and their cooperative effects. This work, involving single crystal X-ray crystallography and quantum chemical studies, reveals how fluorination influences supramolecular architectures, highlighting the role of C–H⋯F interactions (Simić et al., 2021).
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activities of compounds related to the core structure of interest have been conducted. For example, 4-[(5-aryl-2-furyl)carbonothioyl] morpholines were prepared and showed high activity against specific fungal strains, indicating potential applications in developing new antimicrobial agents (Matiichuk et al., 2021).
properties
IUPAC Name |
8-[4-(furan-2-yl)benzoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c23-17-12-15(19(25)26)20(21-17)7-9-22(10-8-20)18(24)14-5-3-13(4-6-14)16-2-1-11-27-16/h1-6,11,15H,7-10,12H2,(H,21,23)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJKYPWYKXZUAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(CC(=O)N2)C(=O)O)C(=O)C3=CC=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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